molecular formula C12H22O4 B8422313 Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Cat. No.: B8422313
M. Wt: 230.30 g/mol
InChI Key: UQSGFZLFVDICFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

InChI

InChI=1S/C12H22O4/c1-6-8-9-12(7-2,16-15-9)10(13)14-11(3,4)5/h9H,6-8H2,1-5H3

InChI Key

UQSGFZLFVDICFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(OO1)(CC)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 25.8% by weight of tert-butyl hydroperoxide and 16.4% by weight of potassium hydroxide. Initially 24.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 24.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 17.4 kg/h of water and 24.0 kg/h of 2-ethylhexanoyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 35° C. in the loop reactor and at 27° C. in the stirred cell reactor. The partial neutralization is effected with 5.4 kg/h of 31% by weight hydrochloric acid with addition of 6.0 kg/h of water at a temperature of 18° C. The organic phase is extracted with 26.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide. This affords 29.2 kg/h of aqueous extract comprising 10.8% by weight of tert-butyl hydroperoxide and 13.4% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which the aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 20.0 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 15.4 kg/h of a solution of 45% by weight of potassium hydroxide in water and 1.4 kg/h of water. After the extraction, the organic phase is washed with 36.0 kg/h of a solution of 1% by weight of sodium sulphite and 0.2% by weight of sulphuric acid, and dried by stripping at 33° C. and 40 mbar. 31.6 kg/h of tert-butyl peroxy-2-ethylhexanoate are obtained with a purity of 99.3% (98.5% yield based on 2-ethylhexanoyl chloride).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type A with a downstream reactor of type B. 2.42 kg/l·h of a 26% by weight solution of tert-butyl hydroperoxide and 17% by weight of potassium hydroxide in water and 0.86 kg/l·h of 2-ethylhexanoyl chloride are fed to the first reactor. The dosage rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in both reactors at 46° C. The reaction mixture withdrawn from the second reactor is mixed with 1.5 kg/l·h of demineralized water and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid, and with demineralized water, and then dried with calcium chloride. 1.06 kg/l·h of tert-butyl peroxy-2-ethylhexanoate are obtained (93.1% based on 2-ethyl-hexanoyl chloride).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type E with a downstream reactor of type C. Before the start of the reaction, the first reactor is filled with a solution of 25.8% by weight of tert-butyl hydroperoxide and 16.4% by weight of potassium hydroxide in water. 24.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 24.2 kg/h of a solution of 45% by weight of potassium hydroxide in water, 17.4 kg/h of water and 24.0 kg/h of 2-ethylhexanoyl chloride are then fed to the first reactor. Cooling with cooling water keeps the internal temperature in the first reactor at 35° C. and in the second reactor at 27° C. The organic phase is removed from the reaction mixture withdrawn from the second reactor. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried by stripping in a column with random packing at 33° C. and 35 to 40 mbar. 31.4 kg/h of tert-butyl peroxy-2-ethylhexanoate are obtained (98.5% based on 2-ethylhexanoyl chloride). The space-time yield is 2.53 kg/l·h.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.